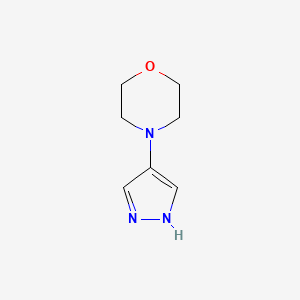![molecular formula C7H16Br2N2 B3108120 (1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide CAS No. 1638744-69-0](/img/structure/B3108120.png)
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
説明
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a useful research compound. Its molecular formula is C7H16Br2N2 and its molecular weight is 288.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Norcantharidin Analogues in Anticancer Activity
Norcantharidin, a compound related to the structure of interest through its bicyclic nature, has shown significant anticancer activity. By modifying the structure of norcantharidin, researchers have developed analogues that exhibit potential anticancer activities. These analogues act as protein phosphatase inhibitors and have been explored for their effectiveness in cancer treatment, highlighting the importance of structural modification in enhancing biological activity and reducing side effects (Deng & Tang, 2011).
Bicyclic Compounds in Drug Research
Bicyclic compounds, including those structurally related to "(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide," have garnered interest in drug research due to their unique molecular shapes and fixed positions of substituents. These features make them suitable test molecules for studying structure-activity relationships, indicating their utility in pharmaceutical research and development (Buchbauer & Pauzenberger, 1991).
Catalytic Oxidation and Synthetic Applications
The catalytic oxidation of cyclohexene, a process relevant to the study of bicyclic and heterocyclic compounds, leads to a variety of products with different oxidation states and functional groups. This process is synthetically valuable for producing intermediates used in the chemical industry, indicating the potential for this compound and similar structures in synthetic chemistry applications (Cao et al., 2018).
Anti-inflammatory Properties of Psychedelics
Research on psychedelics, which can include heterocyclic compounds, has identified their potential as anti-inflammatory agents. Activation of serotonin receptors by these compounds has shown potent anti-inflammatory effects in animal models, suggesting a novel therapeutic area for bicyclic and heterocyclic compounds (Flanagan & Nichols, 2018).
作用機序
Target of Action
The primary targets of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be used as a starting material for the synthesis of chiral diazabicyclic ligands .
Mode of Action
The compound interacts with its targets through the formation of chiral diazabicyclic ligands . These ligands can then interact with other molecules, leading to various biochemical reactions.
Biochemical Pathways
The specific biochemical pathways affected by (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be involved in the preparation of dicopper (ii) complexes , which can participate in various biochemical reactions.
Result of Action
The molecular and cellular effects of (1S,4S)-2-ethyl-2,5-diazabicyclo[22It is known to be a precursor in the preparation of diazabicyclo[221]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .
特性
IUPAC Name |
(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJIQGKHRWTERD-JFYKYWLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]2C[C@H]1CN2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)




![(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B3108095.png)


![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/structure/B3108132.png)

![2,4-Dichloro-5,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3108140.png)

